molecular formula C8H7IO B082248 4'-Iodoacetophenone CAS No. 13329-40-3

4'-Iodoacetophenone

Cat. No.: B082248
CAS No.: 13329-40-3
M. Wt: 246.04 g/mol
InChI Key: JZJWCDQGIPQBAO-UHFFFAOYSA-N
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Description

4’-Iodoacetophenone, also known as 1-(4-iodophenyl)ethanone, is an organic compound with the molecular formula C8H7IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an acetophenone group. This compound appears as a pale brown to brown crystalline powder and is known for its applications in various chemical processes .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 4’-Iodoacetophenone has been reported to participate in Pd (0)-catalyzed cross-coupling reactions with siloxane . It also takes part in Heck-Mizoroki reactions with styrene, catalyzed by Pd nanoparticles . These interactions involve the formation of covalent bonds between the carbon atoms of 4’-Iodoacetophenone and other molecules, leading to the formation of new compounds .

Cellular Effects

Its role in Pd (0)-catalyzed cross-coupling reactions suggests that it may influence cellular metabolism by participating in the synthesis of complex organic compounds .

Molecular Mechanism

At the molecular level, 4’-Iodoacetophenone exerts its effects through its participation in cross-coupling reactions. These reactions involve the formation of covalent bonds between the carbon atoms of 4’-Iodoacetophenone and other molecules, leading to the formation of new compounds . This process may influence gene expression and enzyme activity by altering the chemical environment within the cell .

Temporal Effects in Laboratory Settings

Its use in palladium-catalyzed coupling reactions suggests that it may be stable under certain conditions .

Metabolic Pathways

4’-Iodoacetophenone is involved in Pd (0)-catalyzed cross-coupling reactions, which are part of the broader class of carbon-carbon bond-forming reactions . These reactions are crucial in various metabolic pathways, particularly in the synthesis of complex organic compounds .

Subcellular Localization

Given its involvement in cross-coupling reactions, it may be found in regions of the cell where such reactions occur .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4’-Iodoacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Reducing Agents: Such as sodium borohydride, used to reduce the carbonyl group to an alcohol.

    Nucleophiles: Such as amines or thiols, used in substitution reactions to replace the iodine atom.

Major Products Formed:

    Coupling Products: Such as biaryl compounds formed in Suzuki-Miyaura reactions.

    Reduced Products: Such as 4’-iodo-1-phenylethanol formed by the reduction of the carbonyl group.

Comparison with Similar Compounds

4’-Iodoacetophenone can be compared with other halogenated acetophenones, such as:

    4’-Bromoacetophenone: Similar in structure but contains a bromine atom instead of iodine.

    4’-Chloroacetophenone: Contains a chlorine atom and is commonly used in tear gas formulations.

    4’-Fluoroacetophenone: Contains a fluorine atom and is used in various organic synthesis reactions.

The uniqueness of 4’-iodoacetophenone lies in its high reactivity due to the presence of the iodine atom, making it a valuable reagent in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-(4-iodophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJWCDQGIPQBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70158047
Record name 1-(4-Iodophenyl)ethan-1-one
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Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13329-40-3
Record name 4-Iodoacetophenone
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Record name 4'-Iodoacetophenone
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Record name 13329-40-3
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Record name 1-(4-Iodophenyl)ethan-1-one
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Record name 1-(4-iodophenyl)ethan-1-one
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Record name 4'-Iodoacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4'-Iodoacetophenone, also known as 4-iodoacetophenone, has the molecular formula C8H7IO and a molecular weight of 246.04 g/mol. [, , ] It's characterized by an acetophenone core structure, where an iodine atom is substituted at the para position of the phenyl ring. While spectroscopic data isn't provided in the provided abstracts, the presence of the carbonyl group and aromatic ring suggest characteristic peaks in IR and NMR spectra. [, , ]

A: this compound serves as a versatile substrate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. [, ] In these reactions, the carbon-iodine bond is activated by the palladium catalyst, allowing for the formation of a new carbon-carbon bond with a coupling partner, such as phenylboronic acid. []

A: Research indicates that this compound can be used as a starting material for the synthesis of C3-symmetric star-shaped molecules containing α-amino acid (AAA) derivatives and dipeptides. [] This is achieved through a synthetic strategy involving trimerization and Negishi cross-coupling reactions. These C3-symmetric molecules hold potential for designing new ligands for asymmetric synthesis and peptide dendrimers. []

A: The presence of the iodine atom in this compound allows it to participate in halogen bonding interactions. [, ] Studies using NMR spectroscopy and theoretical calculations have demonstrated that this compound can form halogen bonds with polar solvents like DMSO. [, ] The electron-deficient region around the iodine atom interacts with the electron-rich oxygen atom of DMSO, leading to the formation of a halogen bond. [, ]

A: this compound exhibits nematicidal activity against the root-knot nematode Meloidogyne incognita. [] In vitro studies showed that this compound effectively inhibited the nematode with an EC50/24 h value of 15 ± 4 mg L-1, demonstrating its potential as a lead compound for developing new nematicides. []

A: Converting this compound into chalcones through condensation reactions with various benzaldehydes can alter its nematicidal activity. [] The specific substitution pattern on the resulting chalcone influences its efficacy against Meloidogyne incognita. [] This highlights the potential for structure-activity relationship (SAR) studies to optimize the nematicidal activity of this compound derivatives.

A: Yes, researchers have developed an electrochemical method for converting this compound to 1-(4-iodophenyl)ethanol. [] This method utilizes a catalytic amount of Sb(III) and proceeds with high yield (94%) under specific electrochemical conditions (−3.7 mA/cm2, 6F/mol, Pb cathode). []

A: this compound acts as a reactant in palladium-catalyzed enantioselective Heck arylation reactions conducted in chiral ionic liquids (CILs). [] These reactions use CILs containing L-prolinate and L-lactate anions and non-chiral quaternary ammonium cations. [] The reactions primarily yield 2-aryl-2,3-dihydrofuran, with the yield and enantioselectivity significantly influenced by the type of non-chiral cations present in the CILs. []

A: The crystal structure of this compound azine is characterized by a near-perfect dipole parallel-alignment, contributing to its highly anisotropic nature. [] This specific arrangement of molecules within the crystal lattice influences its physical and chemical properties. []

A: Researchers utilize optically active (2-cyclohexenyl)difluorophenylsilane, a derivative incorporating a cyclohexenyl group, in palladium-catalyzed cross-coupling reactions with this compound. [] This study examines how different fluoride sources, specifically tetrabutylammonium fluoride and cesium fluoride, influence the stereochemistry of the resulting cross-coupled product. [] These findings provide insights into the mechanism of chirality transfer in palladium-catalyzed cross-coupling reactions. []

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